molecular formula C2H3BrO2 B122903 Bromoacetic-13c2 acid CAS No. 52947-00-9

Bromoacetic-13c2 acid

Cat. No.: B122903
CAS No.: 52947-00-9
M. Wt: 140.93 g/mol
InChI Key: KDPAWGWELVVRCH-ZDOIIHCHSA-N
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Description

Bromoacetic-13c2 acid is a labeled compound where the carbon atoms are isotopically enriched with carbon-13. This compound is used in various scientific research applications due to its unique properties. The molecular formula of this compound is Br13CH213CO2H, and it has a molecular weight of 140.93 .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bromoacetic-13c2 acid can be synthesized through the bromination of acetic acid. One common method is the Hell–Volhard–Zelinsky reaction, which involves the bromination of acetic acid in the presence of phosphorus tribromide (PBr3) and bromine (Br2) . The reaction conditions typically involve heating the mixture to facilitate the bromination process.

Industrial Production Methods

In industrial settings, this compound is produced using similar bromination techniques but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The isotopic labeling with carbon-13 is achieved by using isotopically enriched starting materials .

Chemical Reactions Analysis

Types of Reactions

Bromoacetic-13c2 acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.

    Reduction Reactions: The bromine atom can be reduced to form acetic acid derivatives.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include hydroxyacetic acid or aminoacetic acid.

    Oxidation Reactions: Products include glycolic acid or other oxidized derivatives.

    Reduction Reactions: Products include acetic acid or its derivatives.

Scientific Research Applications

Bromoacetic-13c2 acid is widely used in scientific research due to its isotopic labeling. Some of its applications include:

Mechanism of Action

The mechanism of action of Bromoacetic-13c2 acid involves its incorporation into chemical or biological systems where the carbon-13 label allows for tracking and analysis. The bromine atom can participate in substitution reactions, making it a versatile intermediate in synthetic chemistry. In biological systems, the labeled carbon atoms can be traced using nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry, providing insights into metabolic pathways and molecular interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific isotopic labeling with carbon-13 and the presence of a bromine atom, which makes it particularly useful in substitution reactions and as a tracer in various scientific studies. Its versatility and wide range of applications make it a valuable compound in research and industry .

Properties

IUPAC Name

2-bromoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3BrO2/c3-1-2(4)5/h1H2,(H,4,5)/i1+1,2+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDPAWGWELVVRCH-ZDOIIHCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2]([13C](=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52947-00-9
Record name 52947-00-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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